Methyl 4-Hydroxyquinoline-2-carboxylate
Description
Significance of Quinolone Derivatives in Pharmaceutical Research
Quinoline (B57606) derivatives are of paramount importance in pharmaceutical research due to their diverse pharmacological profile. These compounds have been successfully developed into drugs with a wide spectrum of therapeutic applications. chemicalbook.comnih.gov The core quinoline structure can be readily modified at various positions, allowing for the fine-tuning of its biological activity, selectivity, and pharmacokinetic properties. nih.gov This structural versatility has enabled the generation of vast libraries of quinoline-based compounds for drug screening and development.
The significance of quinoline derivatives is underscored by their proven efficacy in several key therapeutic areas:
Antimalarial Agents: Quinolines are perhaps most famously known for their role in combating malaria. nih.gov Compounds like chloroquine (B1663885) and quinine (B1679958) have been frontline treatments for decades. orgsyn.org
Antibacterial Agents: The fluoroquinolone class of antibiotics, such as ciprofloxacin, are potent inhibitors of bacterial DNA gyrase and are widely used to treat bacterial infections. nih.gov
Anticancer Agents: Several quinoline-based compounds have demonstrated significant anticancer activity. nih.gov For instance, camptothecin (B557342) and its analogues are potent topoisomerase I inhibitors used in cancer chemotherapy. orgsyn.org
Anti-inflammatory and Analgesic Agents: Certain quinoline derivatives have shown promising anti-inflammatory and analgesic properties. mdpi.com
Antiviral Agents: Research has also highlighted the potential of quinoline derivatives as antiviral agents, with activity against viruses such as the Hepatitis B Virus (HBV). nih.gov
The continued exploration of the quinoline scaffold holds the promise of discovering new and improved therapeutic agents for a multitude of diseases.
Historical Context of Quinoline-Based Bioactive Compounds
The history of quinoline is deeply intertwined with the quest for remedies for infectious diseases. The first isolation of quinoline from coal tar is credited to Friedlieb Ferdinand Runge in 1834. nih.gov However, the medicinal importance of the quinoline scaffold was recognized much earlier with the use of Cinchona bark to treat malaria. In 1820, the active alkaloid, quinine, was isolated from this bark, marking a significant milestone in the history of medicine. orgsyn.org
The discovery of quinine spurred further research into quinoline chemistry, leading to the synthesis of numerous derivatives. A pivotal moment in the synthetic era was the development of the first synthetic antimalarial drug, pamaquine, in the 1920s, followed by the more effective and widely used chloroquine in the 1930s.
The mid-20th century saw the discovery of another landmark quinoline-based natural product, camptothecin, isolated from the bark of the Camptotheca acuminata tree. orgsyn.org Its unique mechanism of action as a topoisomerase I inhibitor opened up a new avenue for cancer chemotherapy. These historical discoveries have cemented the importance of the quinoline scaffold and continue to inspire the design and synthesis of new bioactive molecules.
Overview of Methyl 4-Hydroxyquinoline-2-carboxylate within Quinoline Chemistry
Within the vast family of quinoline derivatives, this compound is a compound of significant interest. Its structure features a quinoline core with a hydroxyl group at the 4-position and a methyl carboxylate group at the 2-position. This substitution pattern imparts specific chemical and biological properties to the molecule.
The synthesis of this compound and its analogues is an active area of research. One reported method involves the synthesis from a precursor, methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate. nih.gov The subsequent alkylation of this precursor has been studied to understand the regioselectivity of the reaction, with the structures of the resulting products confirmed by various analytical techniques, including X-ray crystallography. nih.gov
From a biological perspective, this compound has been investigated for its potential as an antiviral agent. Specifically, studies have shown its ability to act as an inhibitor of Hepatitis B Virus (HBV) replication. nih.gov This finding highlights the potential of this specific quinoline derivative in the development of new antiviral therapies. Further research into the synthesis, chemical properties, and a broader range of biological activities of this compound is warranted to fully elucidate its therapeutic potential.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-oxo-1H-quinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-11(14)9-6-10(13)7-4-2-3-5-8(7)12-9/h2-6H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMPKIWQIHSVNCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=O)C2=CC=CC=C2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50356286 | |
| Record name | Methyl 4-Hydroxyquinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50356286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5965-59-3 | |
| Record name | Methyl 4-Hydroxyquinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50356286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes for Methyl 4-Hydroxyquinoline-2-carboxylate
The synthesis of the 4-hydroxyquinoline (B1666331) scaffold is a well-established area of organic chemistry, primarily due to the importance of this core structure in pharmaceuticals. Several classical methods have been adapted for the specific synthesis of this compound.
The Conrad-Limpach reaction, first reported in 1887, is a cornerstone for the synthesis of 4-hydroxyquinolines. researchgate.netwikipedia.org The general strategy involves the condensation of an aniline (B41778) with a β-ketoester. For the synthesis of this compound, the typical starting materials are an aniline and a dialkyl oxalacetate (B90230) or a similar precursor that can generate a β-ketoester in situ.
The reaction proceeds in two main stages:
Condensation: The aniline reacts with the β-ketoester to form a Schiff base or, more commonly, a β-anilinoacrylate intermediate. This step is typically performed at moderate temperatures.
Thermal Cyclization: The intermediate is heated to high temperatures, often around 250 °C, to induce an intramolecular cyclization, followed by the elimination of an alcohol molecule to form the quinoline (B57606) ring. wikipedia.org
A significant challenge in this synthesis is the high temperature required for the cyclization step. The use of high-boiling point, inert solvents is crucial for achieving good yields. Solvents such as diphenyl ether, Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl), or mineral oil are commonly employed to facilitate the reaction and prevent decomposition of the starting materials and products. wikipedia.orgorgsyn.org The choice of solvent and precise temperature control are key variants of this reaction that significantly impact the yield. For instance, studies have shown that yields can be increased from below 30% in solvent-free conditions to as high as 95% with an appropriate inert solvent. wikipedia.org
A common variant involves a two-step heating process. Initially, the aniline and the ester are heated at a lower temperature (e.g., 125 °C) to form the enamine intermediate, after which the high-boiling solvent is added, and the temperature is raised to effect cyclization (e.g., 255 °C). chemicalbook.com
| Starting Materials | Solvent | Temperature (°C) | Time | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| Aniline, Diethyl 1,3-acetonedicarboxylate | 1,2-Dichlorobenzene (in M.W. reactor) | 245 | 30 min | Ethyl 2-(4-hydroxyquinolin-2-yl)acetate | 68% | nih.gov |
| 3-(Trifluoromethyl)aniline, Diethyl ethoxymethylenemalonate | Dowtherm A | 125, then 255 | 1 h, then 2.5 h | Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate | 93% | chemicalbook.com |
| 4-Methyl-aniline, Ethyl ethoxymethylenemalonate | Diphenyl ether | >260 | Not specified | Ethyl 6-methyl-4-hydroxy-3-quinoline-carboxylate | Not specified | prepchem.com |
The Dieckmann condensation is an intramolecular Claisen condensation of a diester that proceeds in the presence of a base (typically a sodium alkoxide) to form a β-keto ester. jptcp.compressbooks.pub This reaction is highly effective for forming five- and six-membered rings. nih.govjptcp.com For the synthesis of the 4-hydroxyquinoline system, this approach involves the cyclization of an appropriately substituted N-phenyl diester.
The key precursor for this route would be a diester such as N-(2-alkoxycarbonylphenyl)malonamic acid ester. The mechanism involves the formation of an enolate at the α-position to one of the ester groups, which then acts as a nucleophile, attacking the carbonyl carbon of the second ester group to form the six-membered ring. pressbooks.pub Subsequent workup yields the 4-hydroxy-2-quinolone, which is a tautomer of the 4-hydroxyquinoline.
Research has shown that N,N'-di-2-alkoxycarbonylanilides of alkylmalonic acids can be cyclized under Dieckmann conditions to produce 3-alkyl-substituted 4-hydroxy-2-quinolones in high yields. Furthermore, the thermolysis of ethyl 2-ethoxycarbonylmalonanilate in boiling diphenyl oxide also yields a 4-hydroxy-2-quinolone derivative, indicating that this cyclization can be thermally activated as well as base-induced. prepchem.com This method offers a pathway to the quinolone core, which can then be esterified or further modified.
One-pot syntheses are highly valued in organic chemistry for their efficiency, reduced waste, and operational simplicity. In the context of this compound, a one-pot strategy would typically combine the initial condensation of the aniline and ester precursor with the subsequent thermal cyclization without isolating the intermediate.
The Gould-Jacobs reaction, which is closely related to the Conrad-Limpach synthesis and often used to prepare 4-hydroxyquinoline-3-carboxylates, is a prime candidate for a one-pot approach. wikipedia.orgnih.gov This reaction involves the condensation of an aniline with an alkoxymethylenemalonic ester. The process can be run by first heating the reactants at a moderate temperature to form the anilinomethylenemalonate intermediate, followed by increasing the temperature to induce cyclization in the same reaction vessel.
However, achieving high yields in a true one-pot synthesis can be challenging. Studies have reported that attempts to establish a one-pot protocol for certain quinoline derivatives by eliminating the purification of the key intermediate led to very poor product yields compared to the conventional two-step procedure. asianpubs.org This suggests that while theoretically appealing, the practical implementation of a one-pot synthesis for this specific class of compounds may require significant optimization to manage competing side reactions that can occur at the high temperatures needed for cyclization.
The use of microwave irradiation has become a powerful tool in organic synthesis for accelerating reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. asianpubs.orgresearchgate.net The synthesis of 4-hydroxyquinolines via the Gould-Jacobs or Conrad-Limpach reaction is particularly amenable to microwave assistance, as the high temperatures required for the thermal cyclization step can be reached rapidly and maintained with precision. researchgate.netresearchgate.net
In a typical microwave-assisted protocol, the intermediate formed from the condensation of an aniline and a malonic ester derivative is heated in a high-boiling solvent within a sealed microwave reactor. This allows the temperature to be raised above the solvent's atmospheric boiling point, facilitating an efficient cyclization. nih.gov For example, the synthesis of ethyl 2-(4-hydroxyquinolin-2-yl)acetate has been optimized using microwave irradiation in 1,2-dichlorobenzene, with significant reductions in reaction time. nih.gov This approach not only enhances the rate of reaction but can also minimize the formation of degradation by-products associated with prolonged heating. researchgate.net
| Intermediate | Solvent | Temperature (°C) | Time (min) | Yield | Reference |
|---|---|---|---|---|---|
| Diethyl anilino-1,3-acetonedicarboxylate | 1,2-Dichlorobenzene | 200 | 30 | 40% | nih.gov |
| Diethyl anilino-1,3-acetonedicarboxylate | 1,2-Dichlorobenzene | 220 | 30 | 55% | nih.gov |
| Diethyl anilino-1,3-acetonedicarboxylate | 1,2-Dichlorobenzene | 245 | 30 | 68% | nih.gov |
| Various anilinomethylenemalonates | Diphenyl ether | 250 | 10-15 | Good | researchgate.net |
Synthesis of this compound Derivatives and Analogues
The alkylation of this compound is a key transformation for producing diverse analogues. The compound exists in a tautomeric equilibrium between the 4-hydroxyquinoline (enol) form and the 4-quinolone (keto) form. This creates an ambident nucleophilic system with two primary sites for alkylation: the nitrogen atom (N-alkylation) and the oxygen atom at the C4 position (O-alkylation). The regioselectivity of the reaction is highly dependent on the reaction conditions.
The outcome of the alkylation is governed by principles of hard and soft acids and bases (HSAB). The nitrogen atom is a softer nucleophile, while the oxygen atom is a harder nucleophile. According to HSAB theory, soft electrophiles (like methyl iodide) tend to react preferentially at the soft nitrogen center, leading to N-alkylation. Conversely, hard electrophiles (like dimethyl sulfate) are more likely to react at the hard oxygen center, resulting in O-alkylation. researchgate.net
Other factors that significantly influence the N- vs. O-alkylation ratio include the base, solvent, and temperature. The use of a strong base like sodium hydride (NaH) in an aprotic polar solvent like N,N-dimethylformamide (DMF) often favors N-alkylation. In contrast, using a weaker base like potassium carbonate (K₂CO₃) or silver salts can promote O-alkylation. nih.gov The choice of solvent can alter the solvation of the anionic intermediate, thereby influencing the accessibility of the N and O sites to the alkylating agent.
| Factor | Condition for N-Alkylation | Condition for O-Alkylation | Rationale | Reference |
|---|---|---|---|---|
| Alkylating Agent | Soft electrophiles (e.g., Alkyl iodides) | Hard electrophiles (e.g., Alkyl sulfates, Alkyl triflates) | HSAB Principle: Soft-soft and hard-hard interactions are favored. | researchgate.net |
| Base | Strong bases (e.g., NaH, LiHMDS) | Weaker bases (e.g., K₂CO₃, Cs₂CO₃, Ag₂O) | The counter-ion of the base influences the dissociation of the salt and accessibility of N/O sites. | nih.gov |
| Solvent | Polar aprotic (e.g., DMF, DMSO) | Nonpolar (e.g., Benzene (B151609), Toluene) or protic solvents | Solvent polarity affects the solvation of the ambident anion, influencing the reactive site. | researchgate.net |
| Temperature | Higher temperatures can favor the thermodynamically stable N-alkyl product. | Lower temperatures may favor the kinetically controlled O-alkyl product. | Thermodynamic vs. Kinetic control. | wikipedia.org |
Esterification and Hydrolysis Processes
The synthesis of this compound is commonly achieved through the esterification of 4-hydroxyquinoline-2-carboxylic acid. The Fischer-Speier esterification is a widely employed method for this transformation. masterorganicchemistry.comorganic-chemistry.orglibretexts.org This acid-catalyzed reaction involves heating the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The equilibrium of the reaction is driven towards the formation of the methyl ester by using a large excess of methanol and/or by the removal of water as it is formed. organic-chemistry.orgmasterorganicchemistry.com The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity, followed by nucleophilic attack by methanol. A subsequent series of proton transfers and the elimination of a water molecule yields the final ester product. masterorganicchemistry.commasterorganicchemistry.com
Conversely, the hydrolysis of this compound back to its parent carboxylic acid can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis is the reverse of the Fischer esterification and is typically performed by heating the ester in an aqueous solution containing a strong acid. masterorganicchemistry.com
Basic hydrolysis, also known as saponification, is an irreversible process that involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521). masterorganicchemistry.com The reaction proceeds through the nucleophilic addition of a hydroxide ion to the ester's carbonyl group, leading to a tetrahedral intermediate. Subsequent elimination of the methoxide (B1231860) ion forms the carboxylic acid, which is then deprotonated by the basic conditions to form the carboxylate salt. masterorganicchemistry.com Acidification of the reaction mixture is then necessary to protonate the carboxylate and isolate the 4-hydroxyquinoline-2-carboxylic acid. It is important to note that harsh acidic hydrolysis conditions can sometimes lead to spontaneous decarboxylation of the resulting carboxylic acid. organic-chemistry.org
Amidation Reactions and Amide Derivative Synthesis
The ester functionality of this compound serves as a versatile handle for the synthesis of a wide array of amide derivatives. Direct amidation can be achieved by reacting the methyl ester with a primary or secondary amine. This transformation, often referred to as aminolysis, typically requires elevated temperatures and may be facilitated by the use of a catalyst.
A more common and often more efficient route to quinoline amides involves a two-step process starting from the corresponding carboxylic acid. The carboxylic acid can be activated by conversion to a more reactive species, such as an acid chloride or by using a coupling agent. For instance, treatment of 4-hydroxyquinoline-2-carboxylic acid with thionyl chloride would produce the highly reactive 4-hydroxyquinoline-2-carbonyl chloride. This intermediate can then readily react with a wide range of primary and secondary amines to afford the desired amides in high yields.
Alternatively, modern coupling reagents can facilitate the direct amidation of carboxylic acids without the need to form an acid chloride. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) are widely used to promote the formation of an amide bond between a carboxylic acid and an amine under milder conditions. researchgate.net Research has also explored the use of titanium(IV) fluoride (B91410) as an effective catalyst for the direct amidation of carboxylic acids. researchgate.net
A specific application of this reactivity is the synthesis of carbohydrazides. For example, the reaction of ethyl 4-hydroxy-2-methylquinoline-6-carboxylate with hydrazine (B178648) hydrate (B1144303) leads to the formation of the corresponding carbohydrazide (B1668358), which can then be used as a building block for more complex heterocyclic systems. researchgate.net
Heterocycle Annulation and Fused Systems Formation
The 4-hydroxy-2-quinolone core of this compound is a valuable scaffold for the construction of fused heterocyclic systems. The reactive positions on the quinoline ring, particularly the nitrogen atom and the carbon atoms of the benzene and pyridine (B92270) rings, allow for a variety of annulation reactions. These reactions lead to the formation of novel polycyclic structures with potential applications in medicinal chemistry and materials science.
One approach to forming fused systems involves the intramolecular cyclization of appropriately substituted quinoline derivatives. For instance, a delta-hydroxy acid can undergo intramolecular cyclization to form a delta-lactone, a six-membered cyclic ester. researchgate.net While not a direct reaction of the title compound, this illustrates a general principle that could be applied to derivatives of this compound bearing a suitable hydroxyl group on a side chain.
More complex fused systems can be generated through intermolecular reactions. For example, the reaction of 4-hydroxyquinolin-2(1H)-ones with aromatic aldehydes and ethyl cyanoacetate (B8463686) can lead to the formation of pyrano[3,2-c]quinolin-5(6H)-ones. nih.gov These reactions often proceed via a multi-component, one-pot synthesis, highlighting the efficiency of using the quinolone scaffold to build molecular complexity.
Furthermore, the synthesis of substituted 1,2,4-triazoles has been achieved from hydrazines and formamide (B127407) under microwave irradiation, a reaction pathway that could potentially be adapted for quinoline-substituted hydrazines derived from this compound. organic-chemistry.org The reaction of a carbohydrazide derivative with phenyl isothiocyanate can lead to the formation of a phenylhydrazinecarbotioamide, which can then undergo intramolecular cyclization to yield quinolyl-substituted triazole and thiadiazole rings. researchgate.net
Green Chemistry Principles in Synthetic Design
The application of green chemistry principles to the synthesis of quinoline derivatives, including this compound, is an area of growing interest aimed at developing more environmentally benign and efficient chemical processes.
Enzyme-Catalyzed Synthetic Pathways
The use of enzymes as catalysts in organic synthesis offers several advantages, including high selectivity, mild reaction conditions, and reduced environmental impact. Lipases, in particular, are versatile enzymes that can catalyze esterification reactions. nih.govsci-hub.se The lipase-catalyzed synthesis of esters is a well-established green alternative to traditional chemical methods. nih.gov This enzymatic approach can be applied to the synthesis of quinoline esters, potentially including this compound. nih.gov
The mechanism of lipase-catalyzed esterification involves the formation of an acyl-enzyme intermediate. nih.gov While these reactions are often performed in organic solvents to shift the equilibrium towards the ester product, recent advances have demonstrated the feasibility of lipase-catalyzed esterification in aqueous media, further enhancing the green credentials of this method. nih.gov The synthesis of fatty acid esters of quinic acid has been successfully achieved using lipase (B570770) catalysis. nih.gov Although not directly involving the title compound, this research demonstrates the potential for enzymatic methods in the synthesis of complex esters.
Water-Phase Synthesis Methods
Conducting organic reactions in water as a solvent is a key goal of green chemistry, as it eliminates the need for volatile and often toxic organic solvents. While the synthesis of esters in water can be challenging due to the equilibrium favoring hydrolysis, innovative approaches are being developed to overcome this limitation.
Microwave-assisted synthesis is another powerful tool in green chemistry that can significantly reduce reaction times, increase yields, and often allows for solvent-free conditions. nih.govnih.gov The synthesis of 4-hydroxy-2-quinolone analogues has been successfully achieved using microwave irradiation in the presence of a bismuth chloride catalyst. nih.gov This method offers a rapid and efficient route to the quinolone core structure. nih.gov Furthermore, microwave-assisted synthesis of 2-styrylquinoline-4-carboxylic acids has been reported, demonstrating the utility of this technology for the preparation of functionalized quinoline derivatives. The application of microwave-assisted techniques to the Fischer esterification or amidation reactions of 4-hydroxyquinoline-2-carboxylic acid could provide a greener pathway to this compound and its derivatives.
The use of water as a solvent in the synthesis of 4-methyl-2-(1H)-quinolone has been demonstrated in a microwave-assisted reaction, showcasing the potential for aqueous-phase synthesis of related quinoline compounds. sci-hub.se
Spectroscopic and Structural Elucidation Studies
Advanced Spectroscopic Characterization Techniques
Advanced spectroscopic methods provide the necessary data for the unambiguous identification and structural confirmation of Methyl 4-hydroxyquinoline-2-carboxylate. These include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Vibrational Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool that probes the magnetic properties of atomic nuclei, providing detailed information about the structure and chemical environment of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are critical for assigning the positions of hydrogen and carbon atoms.
While specific experimental data for this compound is not publicly available in the searched literature, a detailed analysis would be expected to yield spectra consistent with its proposed structure. For comparison, related quinoline (B57606) derivatives have been extensively studied, providing a basis for expected chemical shifts and patterns. mdpi.commdpi.com
Proton Nuclear Magnetic Resonance (¹H NMR)
A ¹H NMR spectrum of this compound would reveal signals corresponding to each unique proton in the molecule. The aromatic protons on the fused benzene (B151609) ring would typically appear as multiplets in the downfield region (δ 7.0-8.5 ppm). The proton on the C3 carbon would likely be a singlet, and the methyl protons of the ester group would also present as a singlet, but further upfield (δ 3.5-4.0 ppm). The hydroxyl (OH) and amine (NH) protons of the tautomeric form would appear as broad singlets that can be exchangeable with D₂O.
Table 1: Predicted ¹H NMR Data for Methyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic-H (4x) | 7.0 - 8.5 | m | 4H |
| -OCH₃ | ~3.9 | s | 3H |
| N-H | 10.0 - 12.0 | br s | 1H |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbons of the ester and the quinolone ring would be expected at the most downfield positions (δ 160-175 ppm). The aromatic carbons would generate a series of signals between δ 110-150 ppm. The carbon of the methyl ester group would be found significantly upfield (δ 50-60 ppm). researchgate.net
Table 2: Predicted ¹³C NMR Data for Methyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -OCH₃ | 50 - 60 |
| Aromatic/Quinoline C (9x) | 100 - 160 |
| C=O (Ester) | 160 - 170 |
Mass Spectrometry (MS) Analysis
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.
Liquid Chromatography-Mass Spectrometry (LC/MS)
LC/MS is a powerful hyphenated technique that separates components of a mixture by liquid chromatography before their detection by mass spectrometry. For a pure sample of this compound, LC/MS would be expected to show a primary peak corresponding to the molecular ion. Given the molecular formula C₁₁H₉NO₄, the exact mass is 219.0532 g/mol . nih.gov In positive ion mode, the spectrum would likely show a peak at m/z 220.0605, corresponding to the protonated molecule [M+H]⁺. Analysis of related compounds suggests that fragmentation might involve the loss of the methoxy (B1213986) group (-OCH₃) or the entire methyl ester group (-COOCH₃). nih.gov
Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) spectroscopy, measures the absorption of electromagnetic radiation that excites molecular vibrations. It is particularly useful for identifying functional groups.
The IR spectrum of this compound would display characteristic absorption bands. A broad band in the region of 3400-3000 cm⁻¹ would indicate the O-H and N-H stretching vibrations of the tautomeric form. Strong absorptions between 1720-1650 cm⁻¹ would correspond to the C=O stretching vibrations of the ester and the quinolinone carbonyl groups. Bands in the 1600-1450 cm⁻¹ region would be attributable to C=C stretching in the aromatic and quinoline rings. Finally, C-O stretching vibrations for the ester and hydroxyl group would appear in the 1300-1000 cm⁻¹ range. mdpi.comrsc.org
Table 3: Predicted IR Absorption Data for Methyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H / N-H Stretch | 3400 - 3000 | Strong, Broad |
| C=O Stretch (Ester/Quinolinone) | 1720 - 1650 | Strong |
| C=C Stretch (Aromatic) | 1600 - 1450 | Medium-Strong |
X-ray Crystallographic Analysis
Crystallographic studies provide definitive information on the three-dimensional arrangement of atoms and molecules within a crystal lattice.
As of the latest literature survey, a complete single-crystal X-ray diffraction study for Methyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate has not been published. Therefore, precise data on its crystal system, space group, and unit cell dimensions are not available.
For analogous quinoline carboxylate derivatives, crystallographic analyses have been successfully performed, often revealing monoclinic or triclinic crystal systems. Such an analysis for the title compound would be essential to unequivocally determine its molecular conformation, including the planarity of the quinoline ring and the orientation of the methyl carboxylate group, and to resolve any tautomeric or polymorphic ambiguities.
Although specific crystallographic data is unavailable, the molecular structure of Methyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate allows for predictions of the primary intermolecular forces that would govern its crystal packing. The presence of hydroxyl (O-H) and amide (N-H) groups makes them potent hydrogen bond donors. The carbonyl oxygen atoms of the ester and amide functions are strong hydrogen bond acceptors.
Chromatographic Purity Assessment
Chromatographic techniques are vital for separating the compound from impurities and assessing its purity.
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a standard method for determining the purity of pharmaceutical intermediates and active compounds like this compound. While a specific validated method for this compound is not detailed in the reviewed literature, a typical approach can be outlined based on its chemical properties.
A suitable method would likely employ a C18 stationary phase, which is effective for retaining moderately polar to nonpolar compounds. The mobile phase would consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer, often with a small amount of acid (e.g., formic acid or acetic acid) to ensure the protonation of acidic and basic sites and improve peak shape. Detection would typically be performed using a UV detector set to a wavelength where the quinoline chromophore exhibits strong absorbance, likely in the range of 240-350 nm. The retention time and peak purity would be used to quantify the compound and its impurities.
Table 2: Typical RP-HPLC Parameters for Purity Analysis
| Parameter | Description |
|---|---|
| Column | Octadecyl Silane (C18), e.g., 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Gradient or isocratic elution with Acetonitrile and Water (containing 0.1% Formic Acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at approx. 254 nm |
| Injection Volume | 10-20 µL |
Note: These are representative parameters and would require optimization and validation for routine analysis.
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic characteristics of the molecule.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For Methyl 4-Hydroxyquinoline-2-carboxylate, DFT calculations, often employing basis sets like 6-311++G(d,p) or B3LYP, are used to determine the molecule's most stable three-dimensional conformation, known as geometry optimization. acadpubl.eu This process minimizes the energy of the molecule by adjusting bond lengths, bond angles, and dihedral angles until a stable state is reached. The optimized geometry represents the most probable structure of the molecule in the gas phase. scielo.org.mx Studies on related quinoline (B57606) structures provide reference values for the expected bond parameters. mdpi.com The resulting geometric data is fundamental for all other computational analyses.
Table 1: Representative Geometric Parameters of the Quinoline Core (Illustrative) This table presents typical bond lengths and angles for a quinoline ring system based on computational studies of related derivatives. Actual values for this compound may vary.
| Parameter | Bond/Angle | Typical Value |
| Bond Length | C2-C3 | ~ 1.37 Å |
| C3-C4 | ~ 1.42 Å | |
| C4-C10 | ~ 1.41 Å | |
| N1-C2 | ~ 1.32 Å | |
| N1-C9 | ~ 1.38 Å | |
| Bond Angle | N1-C2-C3 | ~ 123° |
| C2-C3-C4 | ~ 120° | |
| C3-C4-C10 | ~ 119° |
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. researchgate.netyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. A large energy gap suggests high stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule that is more easily polarized. scirp.org For the closely related compound 4-hydroxy quinoline-2-carboxylic acid, the HOMO and LUMO energies were found to be -7.033 eV and -2.5212 eV, respectively. researchgate.net This relatively low ionization energy suggests high inhibition efficiency in certain biological contexts. researchgate.net
Table 2: Frontier Orbital Energies and Related Parameters for a Quinoline Analog Data based on 4-hydroxy quinoline-2-carboxylic acid, a close structural analog. researchgate.net
| Parameter | Description | Value (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -7.033 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.5212 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.5118 |
Table 3: Illustrative NBO Analysis - Second Order Perturbation Theory for a Quinoline Analog This table shows hypothetical donor-acceptor interactions and their stabilization energies (E(2)) based on analyses of similar molecules. researchgate.net
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
| LP (O1) | π(C2-C3) | ~ 25.5 |
| LP (O2) | π(C4-C10) | ~ 20.1 |
| π (C5-C6) | π(C7-C8) | ~ 18.7 |
| π (C7-C8) | π(N1-C9) | ~ 15.3 |
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution across a molecule. researchgate.net It is used to predict sites for electrophilic and nucleophilic attack. acadpubl.eu The MEP map uses a color scale where red indicates regions of high electron density (negative potential, prone to electrophilic attack), and blue indicates regions of low electron density (positive potential, prone to nucleophilic attack). Green and yellow represent intermediate potentials. For this compound, the MEP map would be expected to show a highly negative potential (red) around the carbonyl oxygen of the ester group and the oxygen of the hydroxyl group, making them sites for hydrogen bonding and interaction with electrophiles. researchgate.netutoronto.ca The hydrogen of the hydroxyl group and the hydrogens on the aromatic ring would exhibit a positive potential (blue), marking them as potential sites for nucleophilic interaction.
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) to another (the protein or receptor). scielo.org.mx This method is widely used in drug discovery to screen for potential therapeutic agents. nih.govnih.gov
Molecular docking simulations with this compound and its derivatives are performed to identify potential biological targets and understand the molecular basis of their activity. nih.gov In these simulations, the ligand is placed into the binding site of a target protein, and its conformation and interaction energy are calculated. The results are often reported as a binding affinity or docking score (typically in kcal/mol), where a more negative value indicates a stronger, more favorable interaction. nih.gov Studies on related quinoline compounds have shown potent inhibitory activity against targets like the Hepatitis B Virus capsid protein and HIV reverse transcriptase. nih.govnih.gov The interactions stabilizing the ligand-protein complex commonly include hydrogen bonds (e.g., with the hydroxyl and carboxylate groups), hydrophobic interactions, and π-π stacking with aromatic amino acid residues in the protein's active site. nih.gov
Table 4: Example Molecular Docking Results for a Quinoline Derivative This table provides a hypothetical summary of a docking study against a protein target, illustrating typical data obtained.
| Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
| HIV Reverse Transcriptase (e.g., 4I2P) | -10.7 | LYS101, TYR181, TYR188 | Hydrogen Bond, π-π Stacking |
| Hepatitis B Capsid (e.g., 5W4O) | -9.5 | SER106, TRP109, ILE126 | Hydrogen Bond, Hydrophobic |
| Anticancer Target (e.g., 3HB5) | -8.8 | PHE258, ARG262, VAL292 | π-π Stacking, Hydrogen Bond |
Elucidation of Binding Modes within Biological Targets
Computational studies on inhibitors derived from this compound have shed light on potential binding interactions with therapeutic targets. For instance, in the context of cancer therapy, inhibitors of the eukaryotic translation initiation factor 4E (eIF4E) have been synthesized using this compound. google.com Molecular modeling of compounds that inhibit the eIF4E/eIF4G protein-protein interaction reveals that these molecules bind within a groove on the surface of eIF4E. google.com This binding site is characterized by the presence of specific amino acid residues that are crucial for the interaction.
Although the precise binding mode of this compound itself within this cavity has not been detailed, the analysis of its derivatives suggests that the quinoline scaffold plays a critical role in anchoring the molecule within the target protein. The interactions of related inhibitors involve key residues within the eIF4E binding groove, which is formed by segments of the protein spanning residues 37-39, 68-84, and 120-140. google.com For example, different inhibitors have been shown to bind near residues such as Val69, Phe72, Trp73, and Tyr76, or alternatively, near Leu81, Ser82, and Ser83. google.com
Furthermore, research into the antiviral properties of methylated derivatives of this compound has indicated significant inhibition of Hepatitis B virus (HBV) replication in vitro. These experimental findings were supported by molecular docking simulations, which predicted strong interactions between the quinoline derivatives and viral targets.
The following table summarizes the key biological targets and interacting residues identified for compounds closely related to or derived from this compound.
| Biological Target | Interacting Residues/Binding Site Characteristics | Compound Type |
| eIF4E (eukaryotic translation initiation factor 4E) | Groove formed by residues 37-39, 68-84, and 120-140; specific interactions near V69, F72, W73, Y76, L81, S82, S83 | Inhibitors derived from this compound |
| Hepatitis B Virus (HBV) Targets | Predicted strong interactions with viral targets | Methylated derivatives of this compound |
Prediction of Pharmacological Profiles
The prediction of the pharmacological profile of a compound is a cornerstone of modern drug discovery, enabling the early assessment of its potential therapeutic applications and off-target effects.
Computer-Aided Drug Design Methodologies
Computer-aided drug design (CADD) encompasses a range of computational techniques used to identify, design, and optimize new drug candidates. For quinoline derivatives, including this compound, these methodologies are crucial for predicting their biological activities. Techniques such as molecular docking, pharmacophore modeling, and quantitative structure-activity relationship (QSAR) studies are employed to understand how these compounds interact with biological macromolecules.
For example, molecular docking studies have been performed on various quinoline derivatives to predict their binding affinities and modes of interaction with specific targets, such as the HIV reverse transcriptase. nih.gov These studies help in identifying the key structural features of the quinoline scaffold that are essential for biological activity and guide the design of more potent inhibitors. nih.gov
Predictive Activity Screening (PASS) Analysis
The general approach of PASS involves comparing the structure of a query molecule with a large database of known biologically active substances. Based on the structural similarities, the program predicts the probability of the query compound exhibiting various biological activities. For the broader class of quinoline derivatives, PASS and similar predictive models have been instrumental in identifying potential therapeutic applications, including but not limited to antimicrobial, anticancer, and anti-inflammatory activities. researchgate.net
Biological Activity Profiling and Mechanistic Studies
Antimicrobial Activity Investigations
Derivatives of the 4-hydroxy-2-quinolone structure have demonstrated a range of antimicrobial activities, inhibiting the growth of both bacteria and fungi. These investigations are crucial in the search for new agents to combat infectious diseases.
Antibacterial Efficacy Studies
The antibacterial potential of 4-hydroxy-2-quinolone analogs has been evaluated against both Gram-positive and Gram-negative bacteria. In one study, a series of synthesized 4-hydroxy-2-quinolone analogs were tested for their activity against Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). The minimum inhibitory concentration (MIC) is a key indicator of antibacterial efficacy, representing the lowest concentration of a compound that prevents visible growth of a bacterium. While some analogs showed inhibitory activity, their efficacy varied depending on the specific substitutions on the quinolone core nih.gov.
Another study focused on N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as potential antibacterial agents. One of the hit compounds, f1 , demonstrated notable activity against several strains of methicillin-sensitive S. aureus (MSSA) with MIC values ranging from 4 to 8 µg/mL. However, further structural modifications to create more potent inhibitors of the target protein, DNA gyrase B, resulted in compounds (f4 and f14 ) with weaker whole-cell antibacterial activity against S. aureus mdpi.com.
| Compound/Analog | Bacterial Strain | Activity (MIC in µg/mL) |
|---|---|---|
| f1 (N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamide analog) | Methicillin-sensitive S. aureus (MSSA) | 4-8 |
| f4 (N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamide analog) | S. aureus | 32, 64, or >64 |
| f14 (N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamide analog) | S. aureus | 32, 64, or >64 |
Antifungal Efficacy Studies
In addition to antibacterial effects, 4-hydroxy-2-quinolone analogs have been investigated for their antifungal properties. A study assessing a range of these analogs against the pathogenic fungus Aspergillus flavus found that the antifungal activity was highly dependent on the substituents. For instance, an unsubstituted analog exhibited very low inhibition with a half maximal inhibitory concentration (IC50) of 70.97 ± 3.71 µg/mL. In contrast, the introduction of an ethyl group at a specific position (R2) led to a significant improvement in inhibitory activity, with an IC50 of 9.48 ± 6.17 µg/mL nih.gov. This highlights the importance of specific structural features in determining the antifungal potency of these compounds.
Inhibitory Mechanisms against Microbial Targets (e.g., DNA Gyrase)
A key mechanism by which quinolone-based compounds exert their antibacterial effects is through the inhibition of essential bacterial enzymes. One of the most important targets is DNA gyrase, a type II topoisomerase that is crucial for bacterial DNA replication, repair, and transcription. The 4-carbonyl and 3-carboxylate groups of the quinolone ring are considered essential for binding to DNA gyrase and for transport into the bacterial cell researchgate.net.
Research has specifically identified the subunit B of DNA gyrase (GyrB) as a promising target for novel antibiotics. A study focused on N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides identified compounds that act as potent inhibitors of GyrB. The initial hit compound, f1 , was found to be a novel and potent inhibitor of the target protein with an IC50 of 1.21 µM. Through structural modifications, two even more potent GyrB inhibitors were developed: f4 (IC50: 0.31 µM) and f14 (IC50: 0.28 µM) mdpi.com. This demonstrates that the 4-hydroxy-2-quinolone scaffold is a valuable framework for designing inhibitors of this critical bacterial enzyme.
Anticancer Activity Research
The therapeutic potential of 4-hydroxyquinoline (B1666331) derivatives extends beyond antimicrobial applications into the realm of oncology. Researchers have synthesized and evaluated various analogs for their ability to inhibit the growth of cancer cells, including those that have developed resistance to existing therapies.
Cytotoxicity Evaluation against Cancer Cell Lines
Derivatives of 4-hydroxyquinoline have been shown to possess cytotoxic activity against various cancer cell lines. In one study, the anticancer potential of 4-anilinoquinolinylchalcone derivatives was evaluated against human liver cancer (Huh-7) and breast cancer (MDA-MB-231) cell lines. All the synthesized chalcone derivatives displayed cytotoxicity against these cancer cell lines with IC50 values below 2.03 μM, while exhibiting low cytotoxicity against normal human lung cells (MRC-5) nih.gov.
Another study investigated N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamide derivatives for their inhibitory activity against human epithelial colorectal adenocarcinoma (Caco-2) and human colon cancer (HCT-116) cell lines. Two compounds, 8 and 16 , displayed notable activity. Compound 16 was particularly potent against the Caco-2 cell line with an IC50 of 13 µM mdpi.com. These findings underscore the potential of the 4-hydroxyquinoline scaffold in the development of new anticancer agents.
| Compound/Analog | Cancer Cell Line | Activity (IC50 in µM) |
|---|---|---|
| 4-Anilinoquinolinylchalcone derivatives | Huh-7 (Liver Cancer) | <2.03 |
| 4-Anilinoquinolinylchalcone derivatives | MDA-MB-231 (Breast Cancer) | <2.03 |
| Compound 8 (N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamide analog) | Caco-2 (Colorectal Adenocarcinoma) | 98 |
| Compound 8 (N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamide analog) | HCT-116 (Colon Cancer) | 337 |
| Compound 16 (N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamide analog) | Caco-2 (Colorectal Adenocarcinoma) | 13 |
| Compound 16 (N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamide analog) | HCT-116 (Colon Cancer) | 240.2 |
Selective Toxicity against Multidrug-Resistant (MDR) Cancer Cells
A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR) in cancer cells. Therefore, there is a critical need for new therapeutic agents that can overcome this resistance. Research into 4-hydroxyquinoline derivatives has shown promise in this area.
A study focused on the synthesis and anticancer activity of 2-styrylquinoline derivatives, which share a quinoline (B57606) core, investigated their effects on doxorubicin-sensitive (Colo 205) and doxorubicin-resistant (Colo 320) colon adenocarcinoma cell lines. Several of the synthesized compounds demonstrated cytotoxic effects on the resistant Colo 320 cell line at low micromolar concentrations. Notably, some of these derivatives possessed selective toxicity towards the resistant cancer cells when compared to both the doxorubicin-sensitive cancer cells and normal human embryonic fibroblasts (MRC-5) nih.gov. This selective toxicity is a highly desirable characteristic for an anticancer drug, as it suggests the potential for fewer side effects by targeting cancer cells more specifically. For example, compound 20 had an IC50 of 4.61 µM and compound 13b had an IC50 of 4.58 µM against the resistant Colo 320 cell line nih.gov.
Inhibition of Specific Oncogenic Pathways (e.g., c-Myc/Max/DNA complex formation)
The transcription factor c-Myc is a critical regulator of various cellular processes, including cell growth, proliferation, and metabolism. Its dysregulation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. Most of the biological functions of c-Myc necessitate its heterodimerization with its partner, Max. This c-Myc/Max complex then binds to specific DNA sequences to regulate gene expression.
Research into related quinoline structures has shed light on their potential to interfere with this oncogenic pathway. Specifically, compounds belonging to the class of 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylates, which are structurally similar to Methyl 4-Hydroxyquinoline-2-carboxylate, have been identified for their anticancer activity. This activity is attributed to their ability to inhibit the formation of the c-Myc/Max/DNA complex nih.gov. The disruption of this complex is a key strategy in developing c-Myc inhibitors, as it prevents the transactivation of c-Myc's target genes, thereby impeding cancer cell proliferation. While this points to a potential mechanism for this compound, direct studies on its specific interaction with the c-Myc/Max complex are needed for confirmation.
Anti-proliferative Mechanisms
The anti-proliferative effects of quinoline derivatives are a subject of significant interest. While direct mechanistic studies on this compound are limited, research on analogous structures provides insight into potential mechanisms of action. One such mechanism involves the chelation of iron, an essential element for cell proliferation. A study on methyl [2'-(2-hydroxyphenyl)-2'-thiazoline-4'-carboxylate] (MTL), another heterocyclic methyl ester, demonstrated potent anti-proliferative activity against murine neoplasms. This activity was significantly greater than that of the standard drug hydroxyurea. The proposed mechanism for MTL involves iron chelation, which leads to the induction of a more complete G1/S cell-cycle boundary block compared to hydroxyurea at equimolar concentrations nih.gov. This suggests that related compounds, potentially including this compound, might exert their anti-proliferative effects by interfering with the cell cycle, possibly through the sequestration of essential metal ions.
Furthermore, other novel quinoline derivatives have demonstrated significant in vitro and in vivo anticancer effects by modulating key cellular pathways. For instance, one derivative was found to suppress esophageal cancer cell proliferation by down-regulating the expression of Lumican, a proteoglycan implicated in tumorigenesis mdpi.com. Another quinoline compound inhibited esophageal squamous cell carcinoma growth by reducing the expression of COX-2 mRNA and its product, prostaglandin E2 (PGE2), both of which are known to promote tumor development nih.gov. These findings highlight the diverse anti-proliferative strategies employed by the quinoline scaffold.
Antiviral Activity Assessments
The broad-spectrum biological activity of quinoline derivatives extends to their potential as antiviral agents. Investigations into this compound and its analogs have revealed activity against a range of viruses.
Anti-Hepatitis B Virus (HBV) Activity
Chronic Hepatitis B infection remains a major global health issue, and the viral covalently closed circular DNA (cccDNA) is a key factor in the persistence of the virus. This stability makes targeting the HBV replication cycle an essential strategy for developing curative therapies.
Derivatives of this compound have shown promise as potent inhibitors of HBV replication. In particular, S-methylation of the related compound methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate yielded methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate. This analog, along with others, demonstrated high inhibition of HBV replication in an in vitro experimental model using a human hepatoma cell line nih.govmdpi.com. Molecular docking simulations further support the potential of these compounds as effective inhibitors of HBV replication nih.govmdpi.com.
| Compound | Target | Methodology | Key Finding |
|---|---|---|---|
| Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate | HBV Replication | In vitro cell-based assay, Molecular Docking | Demonstrated high inhibition of HBV replication at a 10 µM concentration. nih.gov |
Anti-HIV-1 Activity (e.g., Integrase Inhibition)
The Human Immunodeficiency Virus type 1 (HIV-1) integrase (IN) is a crucial enzyme for viral replication, as it catalyzes the insertion of the viral DNA into the host cell's genome. As such, it is a well-established target for antiretroviral therapy. The 4-hydroxy-2-oxo-1,2-dihydroquinoline scaffold, a core structure related to this compound, has been identified as a promising framework for the development of HIV-1 IN inhibitors nih.gov.
Docking studies on N'-arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide derivatives have shown that their orientation within the active site of the integrase is similar to that of other known inhibitors nih.gov. This suggests that the quinoline core can serve as a suitable template for designing new anti-HIV agents. Further research has led to the synthesis of novel 8-methyl-4-oxo-1,4-dihydroquinoline-3-carbohydrazides, which have demonstrated anti-HIV activity at non-cytotoxic concentrations. Molecular docking of these compounds confirmed a binding mode similar to known HIV integrase inhibitors nih.gov.
| Compound Class | Target | Methodology | Key Finding |
|---|---|---|---|
| N'-arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazides | HIV-1 Integrase | Molecular Docking | Orientation in the active site is similar to known integrase inhibitors. nih.gov |
| 8-methyl-4-oxo-1,4-dihydroquinoline-3-carbohydrazide derivatives | HIV-1 Replication | Cell-based assay, Molecular Docking | Effective against HIV-1 replication with EC50 values below 150 µM and no significant cytotoxicity. nih.gov |
Inhibition of Viral Replication Cycle Early Stages
Targeting the early stages of the viral replication cycle is a key strategy for preventing the establishment of infection. For HBV, a critical step in its replication is the degradation of the viral RNA template by the ribonuclease H (RNaseH) domain of the viral polymerase, which is necessary for the synthesis of the viral DNA. Inhibition of this RNaseH activity can effectively block viral replication. Studies on 2-hydroxyisoquinoline-1,3(2H,4H)-dione (HID) derivatives, which share structural similarities with quinolones, have shown that they can inhibit HBV replication by specifically targeting the viral RNaseH nih.govnih.gov. These inhibitors were found to preferentially suppress the accumulation of the viral plus-polarity DNA strand, a hallmark of RNaseH inhibition nih.govnih.gov. This provides a specific mechanism by which quinoline-like structures could interfere with the HBV life cycle.
While the precise mechanisms for other viruses may differ, the ability of quinoline derivatives to inhibit viral replication is well-documented for various pathogens, often involving interference with essential viral enzymes or host factors required for the early stages of infection accscience.com.
ACE2-RBD Interaction Inhibition
The quinoline core structure, a key feature of this compound, has been identified as a promising scaffold for the development of agents that can disrupt the interaction between the human angiotensin-converting enzyme 2 (ACE2) receptor and the receptor-binding domain (RBD) of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) spike protein. This interaction is the critical initial step for viral entry into host cells nih.gov.
Research has demonstrated that compounds belonging to the class of quinoline-2-carboxylic acids can inhibit the ACE2-RBD interaction. The proposed mechanism for this inhibition is the direct binding of the quinoline compounds to the SARS-CoV-2 RBD researchgate.net. By binding to the RBD, these molecules can sterically hinder or allosterically modulate the domain, preventing its effective attachment to the ACE2 receptor. This disruption is a key strategy for inhibiting viral entry nih.gov.
Further computational studies have explored the potential of various quinoline-based drugs to interfere with this protein-protein interaction. In silico analyses of a wide range of quinoline derivatives identified specific compounds, such as rilapladib, as having the potential to interrupt the formation of the Spike-RBD-ACE2 complex nih.gov. These findings underscore the therapeutic potential of the quinoline framework, shared by this compound, in the context of inhibiting viral entry by targeting the critical ACE2-RBD interface.
Antioxidant and Radical Scavenging Capabilities
The antioxidant profile of quinoline derivatives is complex and can be significantly influenced by the specific substitution patterns on the quinoline ring.
The capacity of this compound and related compounds to act as antioxidants has been evaluated using various in vitro assays, although results can be variable. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method to evaluate the ability of a compound to donate a hydrogen atom or an electron to neutralize the stable DPPH radical nih.govmdpi.com. Studies on some quinoline-4-carboxylic acid derivatives have shown an increase in antioxidant activity compared to their precursors biocrates.com. However, other investigations into a range of quinoline derivatives, including quinoline-2-carboxylic acid, reported a lack of significant DPPH radical scavenging capacity when compared to standards like ascorbic acid.
The Trolox Equivalent Antioxidant Capacity (TEAC) assay measures the ability of a substance to scavenge the stable radical cation ABTS•+ pan.olsztyn.plnih.gov. The Ferric Reducing Antioxidant Power (FRAP) assay, conversely, is based on the reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form in the presence of antioxidants nih.gov. While specific TEAC and FRAP data for this compound are not extensively reported, the activity of phenolic compounds in these assays is well-documented and highly dependent on factors like the number and position of hydroxyl groups and pH pan.olsztyn.plnih.gov. For instance, studies on 4-aryl-hexahydroquinolines demonstrated that derivatives containing methoxy (B1213986) moieties exhibited good radical scavenging activity in both DPPH and ABTS assays researchgate.net.
The following table summarizes representative antioxidant activity data for related quinoline compounds to illustrate the range of observed effects.
| Compound Class | Assay | Activity Metric | Value | Reference |
| 4-Aryl-hexahydroquinoline (5a) | DPPH | IC₅₀ (µM) | < Trolox | researchgate.net |
| 4-Aryl-hexahydroquinoline (5g) | DPPH | IC₅₀ (µM) | < Trolox | researchgate.net |
| 4-Aryl-hexahydroquinoline (5a) | ABTS | IC₅₀ (µM) | ≈ Trolox | researchgate.net |
| 4-Aryl-hexahydroquinoline (5g) | ABTS | IC₅₀ (µM) | < Trolox | researchgate.net |
| 2-(4-methylphenyl)quinoline-4-carboxylic acid | DPPH | % Inhibition (at 5 mg/L) | 40.43% | biocrates.com |
This table is for illustrative purposes and shows data for structurally related compounds.
Superoxide radicals (O₂•⁻) are biologically significant reactive oxygen species (ROS), and the ability of a compound to scavenge them is an important measure of antioxidant potential. This activity is often assessed by measuring the inhibition of formazan formation in assays like the nitroblue tetrazolium (NBT) reduction assay nih.gov. While some quinoxaline derivatives, which share a heterocyclic core, are known to generate free radicals as part of their mechanism of action, specific data on the superoxide radical scavenging activity of this compound is not widely available in the current literature mdpi.com.
The hydroxyquinoline scaffold is well-recognized for its potent metal-chelating properties, particularly for iron nih.govresearchgate.netnih.gov. The arrangement of the hydroxyl group and the heterocyclic nitrogen atom in compounds like 8-hydroxyquinoline creates an effective bidentate chelation site for binding metal ions such as iron (Fe³⁺) and aluminum (Al³⁺) researchgate.netresearchgate.net. This chelating ability is a key mechanism of action for many of their biological activities, as metal ions, especially iron, can participate in Fenton reactions to generate highly reactive hydroxyl radicals, contributing to oxidative stress nih.gov. By sequestering these metal ions, hydroxyquinoline derivatives can prevent them from catalyzing the formation of ROS, thereby acting as indirect antioxidants. Although the subject compound is a 4-hydroxyquinoline, the fundamental chelating motif is present and suggests a potential for metal-binding activity.
Neuropharmacological and Central Nervous System Effects
This compound is the methyl ester of Kynurenic Acid (KYNA), a crucial endogenous metabolite of the tryptophan pathway nih.govnih.gov. KYNA itself is a well-established neuroprotective agent, and its activity provides a strong basis for the potential neuropharmacological effects of its derivatives nih.govyoutube.com.
The primary mechanism of KYNA's neuroprotective action is its role as a broad-spectrum antagonist of ionotropic glutamate receptors, including the N-methyl-D-aspartate (NMDA), α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), and kainate receptors biocrates.commdpi.com. Over-activation of these receptors, particularly the NMDA receptor, by the neurotransmitter glutamate leads to a phenomenon known as excitotoxicity, which is a key pathological process in hypoxic-ischemic brain injury and various neurodegenerative diseases nih.gov. By blocking these receptors, KYNA can mitigate excitotoxic neuronal damage.
Furthermore, KYNA is recognized for its receptor-independent antioxidant properties, acting as a scavenger of reactive oxygen species (ROS) nih.gov. This dual mechanism—inhibiting excitotoxicity and reducing oxidative stress—positions KYNA and its analogs as compounds of significant interest for treating conditions where neuronal damage occurs, such as Alzheimer's, Parkinson's, and Huntington's diseases nih.gov. The balance between neuroprotective KYNA and neurotoxic metabolites of the kynurenine pathway, such as quinolinic acid, is considered critical for neuronal health and survival biocrates.comnih.gov. As a direct derivative, this compound is investigated for its potential to act as a KYNA analog, potentially with modified pharmacokinetic properties that could enhance its therapeutic utility.
Analgesic Activity Studies
Derivatives of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid, the core structure related to this compound, have been the subject of investigation for their potential as pain-relieving agents. najah.edu While much of the research has concentrated on N-R-amide derivatives, the foundational carboxylic acids are also of interest for their analgesic properties. najah.edu Studies on a series of 4-hydroxy-3-quinolinecarboxamides revealed that several compounds exhibited potent peripherally acting analgesic effects in the acetic acid-induced writhing test in mice. nih.gov
In one study, N-(3-pyridylmethyl)-4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide was identified as a potentially new lead compound due to its high analgesic activity. najah.edu Further research into related pyridine (B92270) derivatives of hetarylamides showed that their analgesic action was comparable to that of Piroxicam. najah.edu The position of the nitrogen atom in the pyridine fragment was found to significantly influence the analgesic effect. najah.edu
| Compound | Test Model | Activity/Potency | Reference |
|---|---|---|---|
| 4-Hydroxy-3-quinolinecarboxamides (e.g., Compound 52) | Acetic acid induced writhing (mice) | ED50 = 1 mg/kg (for Compound 52) | nih.gov |
| Pyridine derivatives of hetarylamides | Biological testing | Activity comparable to Piroxicam | najah.edu |
| N-(3-pyridylmethyl)-4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide | Primary pharmacological screening | Identified as a high-activity lead compound | najah.edu |
Modulation of Ion Channels (e.g., K+ channels, BKCa channels)
Potassium (K+) channels are crucial for regulating cellular activity and membrane potential in various tissues. nih.gov Their dysfunction is linked to several diseases, making them important therapeutic targets. nih.gov While direct studies on this compound are not extensively detailed in the provided context, the broader class of quinoline derivatives has been investigated for ion channel modulation.
K+ channels are diverse, with over 80 related genes predicted by genome projects. nih.gov The therapeutic potential of K+ channel modulators is an emerging field, with research focused on identifying selective compounds for specific channel subtypes like HERG, IKs, KCNQs, KCa, and Kv1.3. nih.gov For instance, Kv4 channels, which are highly expressed in the heart and brain, assemble with accessory subunits like potassium channel interacting proteins (KChIPs) to form functional channels. nih.gov The pharmacological modulation of these channels is considered a valuable therapeutic approach for related pathologies. nih.gov Flavonoids, another class of natural compounds, have also been shown to modulate various potassium channels, including Kv and KCa channels, highlighting the potential for diverse chemical scaffolds to interact with these targets. mdpi.com Further research is required to specifically elucidate the interaction of this compound with K+ and BKCa channels.
Miscellaneous Biological Activities
Anti-inflammatory Activity
The anti-inflammatory properties of quinoline derivatives have been well-documented. A series of 4-hydroxy-3-quinolinecarboxamides were evaluated for their anti-inflammatory effects in carrageenan-induced foot edema and adjuvant-induced arthritis models. nih.gov Certain analogues, particularly those substituted at the 2-position with an alcohol, ester, or amine group, demonstrated potent anti-arthritic activity, comparable to that of piroxicam. nih.gov The mechanism of action for these compounds was found to involve the inhibition of both cyclooxygenase (COX) and 5-lipoxygenase at micromolar concentrations. nih.gov
Furthermore, studies on 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-ylacetic acid and its ester derivatives have also confirmed their anti-inflammatory activities. researchgate.net Research into other complex quinoline structures has shown that they can reduce the production of inflammatory mediators like nitric oxide, further supporting the anti-inflammatory potential of the quinoline scaffold. nih.gov
| Compound Class | Test Model | Observed Effect | Mechanism | Reference |
|---|---|---|---|---|
| 4-Hydroxy-3-quinolinecarboxamides | Adjuvant-induced arthritis | Potent anti-arthritic activity (e.g., Compound 102, ED50 = 0.7 mg/kg) | Inhibition of cyclooxygenase and 5-lipoxygenase | nih.gov |
| Esters of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-ylacetic acid | Biological testing | Demonstrated anti-inflammatory activity | Not specified | researchgate.net |
Antitubercular Activity
There is an urgent need for new therapeutic agents against Mycobacterium tuberculosis (Mtb), the bacterium responsible for tuberculosis. nih.gov The quinoline scaffold is a key component in several compounds investigated for this purpose. Structure-activity relationship (SAR) studies of 2-(quinoline-4-yloxy)acetamides led to the identification of potent antitubercular agents with minimum inhibitory concentrations (MIC) in the submicromolar range against both drug-sensitive and drug-resistant Mtb strains. nih.gov These compounds are believed to target the cytochrome bc1 complex. nih.gov
The 8-hydroxyquinoline series has also shown good activity against Mtb, with some analogs exhibiting MIC90 values of less than 5 μM. nih.gov These compounds demonstrated bactericidal activity against replicating Mtb. nih.gov Additionally, research into 2-arylquinoline 4-carboxylic acid analogs has identified compounds with inhibitory potential against Mtb DNA gyrase, a crucial enzyme for bacterial DNA replication. mdpi.com
| Compound Series | Target | Activity | Reference |
|---|---|---|---|
| 2-(Quinoline-4-yloxy)acetamides | Cytochrome bc1 complex | Submicromolar MIC against drug-sensitive and resistant Mtb | nih.gov |
| 8-Hydroxyquinolines | Not specified | MIC90 < 5 μM; bactericidal activity | nih.gov |
| 2-Arylquinoline 4-carboxylic acids | Mtb DNA gyrase | Inhibitory activity against the enzyme | mdpi.com |
Diuretic Properties
A series of amides derived from 4-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid have been synthesized and evaluated for their potential as diuretic agents. osi.lvresearchgate.netosi.lv The effect of these synthesized compounds on the urinary function of the kidney was investigated to establish a "structure-diuretic activity" relationship. osi.lv These studies aim to address the need for new diuretic agents, as existing drugs are often associated with side effects like electrolyte imbalance. researchgate.net The research involved preparing a large series of anilides and arylalkylamides and testing their effect on the urine-excreting function of the kidney. osi.lvresearchgate.netosi.lv
Herbicidal Activity (e.g., Photosynthesis Inhibition)
Quinoline derivatives have been investigated for their herbicidal properties, with a primary mechanism of action being the inhibition of photosynthesis. researchgate.net Over half of the commercially available herbicides act by targeting Photosystem II (PS II), a protein complex in the thylakoid membranes essential for photosynthetic electron transport (PET). researchgate.netmdpi.com
Studies on halogenated 8-hydroxyquinoline-2-carboxanilides demonstrated their ability to inhibit PET in spinach chloroplasts. researchgate.net The inhibitory activity was found to be dependent on the substitution pattern on the anilide ring. For example, N-(3-Fluorophenyl)-8-hydroxyquinoline-2-carboxamide showed the highest PET inhibition in its series. researchgate.net The mechanism involves the reversible binding of these compounds to the D1 protein in PS II, which interrupts the electron transport chain. researchgate.netnih.gov This mode of action is shared by other herbicidal compounds containing an amide group, which mimics a peptide bond and is crucial for the interaction. mdpi.com
| Compound Series | Mechanism of Action | Observed Effect | Reference |
|---|---|---|---|
| Halogenated 8-hydroxyquinoline-2-carboxanilides | Photosynthetic Electron Transport (PET) Inhibition | Inhibition of PS II in spinach chloroplasts | researchgate.net |
| Triketone-containing quinazoline-2,4-dione derivatives | 4-hydroxyphenylpyruvate dioxygenase (HPPD) Inhibition | Potent HPPD inhibition and broad-spectrum herbicidal activity | nih.gov |
Inhibition of Blood Coagulation Factor XIa
Factor XIa (FXIa) is a plasma serine protease that plays a significant role in the intrinsic pathway of the blood coagulation cascade. mdpi.commdpi.com Its inhibition is a key therapeutic target for the development of new antithrombotic agents that may offer a safer profile with a lower risk of bleeding complications compared to traditional anticoagulants. mdpi.comnih.govbjcardio.co.uk Research into FXIa inhibitors has explored various molecular scaffolds.
Within this context, derivatives of quinoline have been investigated for their potential as FXIa inhibitors. For instance, a series of tetrahydroquinoline (THQ) derivatives have been identified as potent and selective inhibitors of FXIa. nih.gov One particular compound from this series demonstrated excellent antithrombotic efficacy in rabbit thrombosis models without prolonging bleeding times, providing a proof-of-concept for this mechanism with a reversible, small-molecule inhibitor. nih.gov While this highlights the potential of the broader quinoline scaffold, specific inhibitory data for this compound against Factor XIa is not detailed in the available literature.
Matrix Metalloproteinase Inhibition
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the degradation of the extracellular matrix (ECM). mdpi.com These enzymes are involved in physiological processes like tissue remodeling as well as pathological conditions, including cancer metastasis, where they facilitate tumor growth and invasion by breaking down the ECM. mdpi.comresearchgate.net Consequently, MMP inhibitors are a significant area of research in cancer therapy. mdpi.com
The 4-hydroxyquinoline scaffold, the core of this compound, has been explored for MMP inhibition. Research has shown that derivatives of this structure can interact with these enzymes. For example, an N-hydroxyacetamide derivative, synthesized from the ethyl ester of 6-trifluoromethoxy-4-hydroxyquinoline-2-carboxylic acid, was specifically tested as a matrix metalloproteinase inhibitor. nih.gov
Furthermore, the parent compound, 4-hydroxyquinoline-2-carboxylic acid, also known as kynurenic acid (KYNA), is related to pathways that modulate MMP expression. Kynurenine, a metabolic precursor to KYNA, has been shown to significantly increase the expression of MMP-1 and MMP-3 in cultured dermal fibroblasts. nih.gov This effect is mediated through the activation of the MEK-ERK1/2 MAPK signaling pathway. nih.gov While this demonstrates an indirect link between the broader chemical family and MMP regulation, direct inhibitory activity and potency (e.g., IC50 values) of this compound against specific MMPs are not specified in the reviewed literature.
Table 1: Research Findings on Related Quinolines and MMPs
| Compound/Precursor | MMPs Affected | Observed Effect | Reference |
|---|---|---|---|
| Ethyl ester of a 6-trifluoromethoxy-4-hydroxyquinoline-2-carboxylic acid derivative | Not specified | Tested as an MMP inhibitor | nih.gov |
Anti-toxoplasmosis Activity
Toxoplasma gondii is an intracellular protozoan parasite responsible for toxoplasmosis, a disease that can have severe consequences in immunocompromised individuals and during congenital infection. nih.govnih.gov The search for effective and less toxic treatments is ongoing, with various chemical scaffolds being investigated. nih.govresearchgate.net
The quinoline ring is a core structure in several compounds with demonstrated anti-parasitic properties. mdpi.com While direct studies on the inhibitory action of this compound against T. gondii are not available, the role of its parent compound, kynurenic acid (KYNA), has been examined in the context of infection.
In murine models of toxoplasmosis, infection with T. gondii leads to a significant stimulation of the kynurenine pathway, which metabolizes tryptophan. nih.govnih.gov This results in dramatically elevated levels of kynurenic acid in the brain of infected mice. nih.govnih.gov This suggests that KYNA is a key neuroactive metabolite involved in the host's response to the central nervous system infection caused by the parasite. However, this finding pertains to the endogenous production of KYNA in response to the pathogen rather than its exogenous application as an anti-parasitic agent.
Table 2: Kynurenic Acid Levels in Response to T. gondii Infection
| Model | Time Post-Infection | Location | Change in Kynurenic Acid (KYNA) Levels | Reference |
|---|
Inhibition of Glycogen Phosphorylase b (GPb)
Glycogen phosphorylase (GP) is a critical enzyme in the regulation of glycogenolysis, the process of breaking down glycogen into glucose-1-phosphate. wikipedia.org The enzyme exists in two forms: the more active phosphorylated GPa and the less active dephosphorylated GPb. wikipedia.org Inhibition of liver glycogen phosphorylase is considered a therapeutic strategy for managing type 2 diabetes by reducing hepatic glucose production. nih.govmdpi.com
Research into GP inhibitors has identified several classes of compounds, including glucose analogs and heteroaromatic compounds like caffeine, that bind to the enzyme's active or allosteric sites. nih.gov However, based on a review of the available scientific literature, there is no specific information detailing the inhibitory activity of this compound or its parent compound, kynurenic acid, against Glycogen Phosphorylase b. The existing research on GPb inhibitors focuses on other distinct chemical scaffolds. mdpi.comnih.gov
Structure Activity Relationship Sar and Ligand Design Principles
Elucidation of Key Structural Features for Biological Efficacy
The fundamental 4-hydroxyquinoline-2-carboxylate core is a "privileged scaffold" in medicinal chemistry, meaning it is a framework capable of binding to multiple biological targets. The biological activity of these molecules is not merely a sum of their parts, but rather a complex outcome of the spatial arrangement and electronic properties of their constituent functional groups. The 4-hydroxyl group, the 2-carboxylate ester, and the quinoline (B57606) ring system itself are all critical pharmacophoric features.
Research has shown that the 4-hydroxyl group is often essential for potent biological activity, frequently participating in hydrogen bonding interactions with target proteins. The quinoline ring system provides a rigid scaffold that allows for the precise positioning of these key interacting groups. Furthermore, the aromatic nature of the quinoline ring enables π-π stacking interactions with aromatic residues in protein binding sites. The ester group at the 2-position can also act as a hydrogen bond acceptor and its size and nature can influence solubility and cell permeability.
Impact of Substituent Modifications on Activity Profile
The relative positions of the hydroxyl, methyl, and carboxylate groups on the quinoline ring have a profound impact on the biological activity profile. The 4-hydroxy group is a key feature, and its acidity and hydrogen-bonding capacity are modulated by the other substituents. In many 4-hydroxy-2-quinolinone derivatives, the 4-OH group is involved in a strong intramolecular hydrogen bond with the adjacent carbonyl oxygen, which can affect its ability to interact with biological targets nih.gov.
The carboxylate group at position 2 is a significant determinant of activity. For instance, in the case of inhibitors of dihydroorotate dehydrogenase, a carboxylic acid at the 4-position is a strict requirement for activity, highlighting the importance of this group for interaction with the enzyme's active site. While the featured compound has a carboxylate at position 2, this principle underscores the critical role of the placement of this acidic functional group.
The methyl group of the ester can influence the compound's lipophilicity and how it fits into a binding pocket. While direct studies on the methyl ester of 4-hydroxyquinoline-2-carboxylate are limited, broader studies on quinoline derivatives show that even small alkyl groups can significantly alter activity. For example, in a series of quinoline-2-carboxamides, the nature of the alkyl or aryl group on the amide nitrogen dramatically influenced antimycobacterial activity.
The following table summarizes the general influence of these key functional groups on the biological activity of quinoline derivatives.
| Functional Group | Position | General Impact on Biological Activity |
| Hydroxyl | 4 | Often crucial for activity through hydrogen bonding. Tautomeric equilibrium with the 4-oxo form can influence binding. |
| Carboxylate | 2 | Acts as a hydrogen bond acceptor and influences solubility. Can be critical for binding to specific enzyme active sites. |
| Methyl (ester) | 2 | Affects lipophilicity, steric interactions within the binding pocket, and susceptibility to hydrolysis. |
This table presents generalized trends observed across various series of quinoline derivatives.
The introduction of halogen atoms onto the quinoline ring is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties and biological activity. Halogens can alter lipophilicity, electronic character, and metabolic stability. For instance, in a study of 4-thioquinoline derivatives, 7-chloro substitution led to compounds with promising antioxidant activity lp.edu.ua. The position of halogenation is critical; for example, in some series, a halogen at the 6- or 8-position can enhance antibacterial activity.
Alkoxymethyl substitutions, while less commonly reported for this specific scaffold, can also be expected to influence activity. A methoxy (B1213986) group, for example, can act as a hydrogen bond acceptor and increase lipophilicity, potentially improving cell membrane permeability. In one study on 4-hydroxyquinolines, a 7-methoxy derivative showed potent β-adrenergic receptor blocking activity nih.gov.
The table below illustrates the impact of halogen and methoxy substitutions on the properties and activity of quinoline derivatives, based on findings from related compound series.
| Substitution | Position on Quinoline Ring | Observed Effects on Properties and Activity |
| Chloro | 7 | Increased antioxidant activity in 4-thioquinolines. lp.edu.ua |
| Fluoro | 6 | Often enhances antibacterial activity in fluoroquinolones. |
| Methoxy | 7 | Potent β-adrenergic receptor blocking activity. nih.gov |
Data is extrapolated from studies on related quinoline derivatives and illustrates general principles.
Role of Physico-chemical Parameters in SAR
Lipophilicity, often quantified as the logarithm of the partition coefficient (log P), is a critical parameter in drug design as it influences absorption, distribution, metabolism, and excretion (ADME) properties. For a compound to reach its target, it must often cross biological membranes, a process favored by a certain degree of lipophilicity. However, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic breakdown, and non-specific toxicity.
Several studies on 4-hydroxyquinoline (B1666331) derivatives have demonstrated a clear correlation between lipophilicity and biological activity. For instance, in a series of ring-substituted 4-hydroxy-1H-quinolin-2-ones, lipophilicity was a key factor influencing their photosynthesis-inhibiting and antifungal activities nih.gov. A quantitative structure-activity relationship (QSAR) study on a series of makaluvamines, which contain a quinoline core, also highlighted the importance of lipophilicity in their anticancer activity researchgate.net.
| Compound ID | Substituent on N-aryl ring | log k |
| 1 | H | 1.23 |
| 2a | 2-OCH3 | 1.35 |
| 2b | 3-OCH3 | 1.28 |
| 2c | 4-OCH3 | 1.26 |
| 3a | 2-CH3 | 1.39 |
| 3b | 3-CH3 | 1.42 |
| 3c | 4-CH3 | 1.41 |
| 4a | 2-F | 1.31 |
| 4b | 3-F | 1.38 |
| 4c | 4-F | 1.37 |
| 5a | 2-Cl | 1.46 |
| 5b | 3-Cl | 1.55 |
| 5c | 4-Cl | 1.57 |
| 6a | 2-Br | 1.53 |
| 6b | 3-Br | 1.66 |
| 6c | 4-Br | 1.68 |
| 7a | 2-CF3 | 1.69 |
| 7b | 3-CF3 | 1.76 |
| 7c | 4-CF3 | 1.78 |
| 8a | 2-NO2 | 1.18 |
| 8b | 3-NO2 | 1.34 |
| 8c | 4-NO2 | 1.36 |
Data from a study on N-aryl-4-hydroxyquinoline-3-carboxanilides, where log k is a measure of lipophilicity determined by RP-HPLC. mdpi.com
The electronic properties of the substituents on the 4-hydroxyquinoline-2-carboxylate core, whether they are electron-donating or electron-withdrawing, can significantly influence the molecule's reactivity and its interactions with biological targets. These properties affect the pKa of ionizable groups, such as the 4-hydroxyl group and the quinoline nitrogen, which in turn determines the protonation state at physiological pH.
The protonation state is critical for biological activity as it governs the molecule's charge and its ability to participate in electrostatic interactions and hydrogen bonding. The 4-hydroxyquinoline scaffold exists in a tautomeric equilibrium with its 4-quinolone form. The position of this equilibrium is influenced by substituents and the solvent environment, and each tautomer may exhibit different binding affinities for a given target.
A study on the protonation equilibria of 8-hydroxyquinoline-2-carboxylic acid, a close analogue, revealed the sequence of protonation: the phenolate is protonated first, followed by the quinolinic nitrogen, and finally the carboxylate group. This detailed understanding of the protonation behavior is invaluable for predicting the likely ionic form of the molecule under physiological conditions and for designing molecules with optimal target interactions. The electronic nature of substituents can be quantified using parameters like the Hammett constant, which has been correlated with the cytotoxic activity of some quinoline derivatives mdpi.com.
Pharmacophore Identification and Optimization
The 4-hydroxyquinoline-2-carboxylate scaffold serves as a privileged structure in medicinal chemistry, amenable to the identification and optimization of pharmacophores for various biological targets. A pharmacophore represents the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For derivatives of Methyl 4-Hydroxyquinoline-2-carboxylate, key pharmacophoric features include metal-binding elements and regions capable of engaging in hydrophobic interactions, which are critical for molecular recognition and binding affinity at the active sites of target proteins.
Metal Binding Pharmacophores (e.g., for Integrase Inhibition)
The 4-hydroxyquinoline core is a well-recognized metal-binding pharmacophore (MBP), a feature crucial for the inhibition of metalloenzymes such as HIV integrase. nih.govresearchgate.net HIV integrase requires two divalent magnesium ions (Mg²⁺) in its active site to catalyze the insertion of viral DNA into the host genome. nih.govresearchgate.net Inhibitors based on the quinoline scaffold can chelate these metal ions, disrupting the enzyme's catalytic function. nih.govresearchgate.net
The key pharmacophoric triad for metal chelation in this class of compounds typically involves three heteroatoms that can form a coordinated complex with the two Mg²⁺ ions. nih.gov For a this compound derivative, this triad can be constituted by:
The oxygen atom of the 4-hydroxyl group.
The nitrogen atom of the quinoline ring.
The carbonyl oxygen from the 2-carboxylate group.
This arrangement allows the molecule to act as a bidentate or tridentate ligand, effectively sequestering the metal cofactors essential for the enzymatic reaction. nih.govfrontiersin.org The discovery of 8-hydroxyquinoline derivatives as potent integrase inhibitors highlighted the importance of this metal-chelating property. nih.gov Although the parent 8-hydroxyquinoline showed a lack of potency, modulation of the quinoline ring, such as the introduction of a carboxylic acid group, significantly improved binding and inhibitory activity. nih.gov Computational studies have shown that the most stable configuration for a related 8-hydroxy-quinoline-7-carboxylic acid complex involves the magnesium cation being linked to both the carboxyl and hydroxyl oxygen atoms. nih.gov This principle of metal chelation is a cornerstone for designing inhibitors against various metalloenzymes. nih.gov
Hydrophobic Binding Surface Interactions
Molecular docking and simulation studies of quinoline derivatives have identified several key types of hydrophobic interactions:
Van der Waals Forces: The quinoline scaffold can fit into hydrophobic pockets, maximizing surface complementarity and leading to favorable van der Waals contacts with nonpolar amino acid residues. researchgate.net
Pi-Stacking Interactions: The aromatic rings of the quinoline nucleus can engage in π-π stacking with the side chains of aromatic amino acids like Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp). nih.gov
Hydrophobic Contacts: The nonpolar regions of the molecule interact with hydrophobic residues such as Isoleucine (Ile), Leucine (Leu), and Valine (Val), displacing water molecules from the binding site, which is an entropically favorable process. nih.govresearchgate.net
In silico docking studies of 2H-thiopyrano[2,3-b]quinoline derivatives, for instance, revealed hydrophobic interactions with multiple residues including ILE-8, VAL-14, and PHE-15. nih.gov The interplay of these hydrophobic forces, alongside hydrogen bonding and metal coordination, collectively enhances the binding affinity and stability of the inhibitor at its target site. acs.orgacs.org
Rational Design Strategies for Potency and Selectivity Improvement
Rational drug design leverages the understanding of a compound's structure-activity relationship (SAR) to systematically modify its chemical structure, aiming to enhance therapeutic properties like potency and selectivity while minimizing off-target effects. For the this compound scaffold, these strategies focus on targeted chemical modifications to optimize interactions with specific biological targets, particularly in the context of anticancer therapy.
Design of Derivatives for Enhanced MDR-Selective Anticancer Activity
Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like Multidrug Resistance Protein 2 (MRP2). A key strategy in overcoming MDR is the development of compounds that can either inhibit these transporters or selectively target cancer cells that overexpress them. The quinoline scaffold has been explored for its potential in reversing MDR. nih.gov
Rational design strategies for developing MDR-selective anticancer agents from the 4-hydroxyquinoline-2-carboxylate core involve several approaches:
Structural Hybridization: One approach involves creating hybrid molecules that combine the quinoline core with a known inhibitor of an MDR-related protein. For example, novel 2-(aryl)quinolines possessing the scaffold of ketoprofen, a known MRP2 inhibitor, were designed and synthesized to act as MRP2 inhibitors. nih.gov This strategy aims to leverage the pharmacophoric features of both parent molecules to achieve a synergistic effect.
Modulation of Cytotoxicity and Selectivity: The design process focuses on creating derivatives with high cytotoxicity against resistant cancer cells but low toxicity towards their non-resistant counterparts and normal cells. The cytotoxic activity of synthesized quinoline derivatives is often evaluated against pairs of cancer cell lines, such as the MRP2-overexpressing A2780/RCIS ovarian carcinoma cells and the drug-sensitive A2780 line. nih.gov
Structure-Activity Relationship (SAR) Studies: Systematic modification of the quinoline scaffold helps to elucidate the SAR and optimize activity. For instance, studies on bisquinoline derivatives showed that introducing different substituents on the aryl rings significantly influenced their anti-tumor activity and selectivity against various cancer cell lines, including H460 (lung) and MKN-45 (gastric) cancer cells. nanobioletters.com The introduction of halogenated phenyl rings, for example, was found to correlate with high efficacy. nanobioletters.com
In one study, a series of quinoline analogs of ketoprofen were evaluated for their ability to reverse cisplatin resistance in MRP2-overexpressing cells. Compound 7d , featuring a dimethoxy phenyl group at the 2-position of the quinoline ring, demonstrated the most significant MDR reversal activity, enhancing the cytotoxicity of cisplatin in the resistant cell line. nih.gov This highlights how specific substitutions on the quinoline core can be rationally selected to improve MDR-selective anticancer activity.
| Compound | 2-Position Substituent | Cisplatin IC₅₀ (µM) in A2780/RCIS cells | Fold Reversal |
| Cisplatin alone | - | 45.12 ± 2.11 | - |
| 4c | 4-Chlorophenyl | 25.31 ± 1.89 | 1.78 |
| 5a | 4-Methylphenyl | 28.11 ± 2.01 | 1.60 |
| 5b | 4-Methoxyphenyl | 27.54 ± 1.98 | 1.64 |
| 5c | 4-Fluorophenyl | 26.88 ± 1.94 | 1.68 |
| 6d | 3,4-Dimethoxyphenyl | 24.98 ± 1.85 | 1.81 |
| 7a | 4-Methylphenyl | 27.65 ± 1.99 | 1.63 |
| 7b | 4-Methoxyphenyl | 26.97 ± 1.91 | 1.67 |
| 7d | 3,4-Dimethoxyphenyl | 22.14 ± 1.76 | 2.04 |
This table is generated based on data reported for quinoline analogs of ketoprofen in a study on MRP2 inhibitors. The compounds listed are structurally related to the core topic but are not direct derivatives of this compound. Data sourced from reference nih.gov.
These rational design approaches, informed by SAR and mechanistic insights, are crucial for developing next-generation quinoline-based therapeutics with improved efficacy against resistant cancers.
Advanced Applications in Chemical Synthesis and Drug Discovery
Methyl 4-Hydroxyquinoline-2-carboxylate as a Synthetic Building Block
This compound and its isomers, such as methyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate, are recognized as privileged scaffolds in medicinal chemistry and organic synthesis. nih.gov These structures serve as versatile starting materials for the construction of more complex molecules due to the presence of multiple reactive sites, enabling a variety of chemical transformations. mdpi.com Their utility as foundational building blocks is pivotal in the development of novel compounds with significant biological and material properties.
The quinoline (B57606) framework is a cornerstone in the synthesis of diverse heterocyclic systems. This compound derivatives are particularly valuable as precursors. For instance, the related compound, methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, can undergo regioselective alkylation to produce a library of S-, N-, and O-alkylated quinolines. mdpi.com This controlled functionalization is fundamental for creating focused libraries of new chemical entities. nih.gov
Research has demonstrated that the alkylation of the 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate core can be directed to yield specific products. Initial methylation typically occurs at the sulfur atom, producing methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate. nih.govnih.gov Subsequent alkylation can then lead to a mixture of O-methylated and N-methylated products, such as methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate and methyl 1-methyl-2-(methylthio)-4-oxo-1,4-dihydroquinoline-3-carboxylate. mdpi.comnih.gov The ability to selectively synthesize these varied heterocyclic systems underscores the compound's importance as a versatile synthetic precursor.
Furthermore, derivatives like 2-(4-hydroxyquinolin-2-yl) acetates can participate in reactions such as the modified Mannich reaction and Knoevenagel condensation to build more elaborate molecular architectures. mdpi.com
| Precursor Compound | Reaction Type | Resulting Heterocyclic System(s) |
| Methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate | S-Alkylation | Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate mdpi.comnih.gov |
| Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate | O/N-Alkylation | Methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate mdpi.comnih.gov |
| Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate | O/N-Alkylation | Methyl 1-methyl-2-(methylthio)-4-oxo-1,4-dihydroquinoline-3-carboxylate mdpi.comnih.gov |
| 1-methyl-4-hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid methyl ester | Amination | Quinolinone–Carboxamides mdpi.com |
The 4-hydroxyquinoline (B1666331) core is present in numerous biologically active compounds, making its derivatives key intermediates in the synthesis of potential drug candidates. nih.gov Derivatives of 4-hydroxyquinoline-3-carboxylic acid are known to be effective quinolone antibiotics that act by inhibiting bacterial DNA gyrase. mdpi.comnih.gov
The versatility of this scaffold allows for the development of agents targeting a wide range of diseases. Research into derivatives has revealed several potential therapeutic applications:
Antiviral Activity : Molecular docking simulations and in-vitro studies have identified derivatives of methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate as potent inhibitors of Hepatitis B Virus (HBV) replication. nih.govresearchgate.net
Anticancer Properties : Certain quinoline compounds exhibit anticancer activity through mechanisms such as the inhibition of c-Myc/Max/DNA complex formation. nih.govresearchgate.net More recently, N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides have been investigated as inhibitors of phosphatidylinositol 3-kinase (PI3Kα), a significant target in cancer therapy. nih.gov
Neuroprotective Potential : Some compounds within this class have attracted interest for their potential use in treating neurodegenerative diseases. mdpi.comnih.gov Kynurenic acid, a 2-carboxylic acid derivative of 4-hydroxyquinoline, is an endogenous metabolite with known neuroprotective properties. mdpi.com
| Derivative Class | Potential Therapeutic Application | Mechanism of Action / Target |
| Methylated quinoline-3-carboxylates | Anti-Hepatitis B Virus (HBV) | Inhibition of HBV replication nih.govresearchgate.net |
| 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylates | Anticancer | Inhibition of c-Myc/Max/DNA complex formation nih.gov |
| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides | Anticancer | Inhibition of phosphatidylinositol 3-kinase (PI3Kα) nih.gov |
| 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylates | Neuroprotection | Potential treatment for neurodegenerative diseases mdpi.comnih.gov |
| Quinolone Antibiotics | Antibacterial | Inhibition of DNA gyrase mdpi.comnih.gov |
Coordination Chemistry and Material Science Applications (e.g., Ligand for Metal Complexes)
While specific studies on this compound as a ligand are not extensively detailed, its structural components suggest significant potential in coordination chemistry and material science. The molecule contains multiple potential donor atoms—specifically the hydroxyl oxygen, the carboxylate oxygens, and the quinoline nitrogen—making it a candidate for acting as a chelating ligand for various metal ions. wikipedia.org
The broader class of hydroxyquinolines, particularly 8-hydroxyquinoline (8HQ), is well-documented for its potent metal-chelating abilities. nih.gov 8HQ is capable of forming stable complexes with a wide range of divalent metal ions. nih.gov A close analogue, 8-hydroxyquinoline-2-carboxylic acid, has been shown to form remarkably stable complexes with metal ions such as Cu(II), Pb(II), La(III), and Zn(II). uncw.edu This strong binding is attributed to the preorganized arrangement of its donor atoms (a pyridine (B92270) nitrogen, a phenolic oxygen, and a carboxylic oxygen). uncw.edu
Similarly, this compound possesses a carboxylate group, which is a versatile ligand function in transition metal chemistry. wikipedia.org Carboxylate ligands can coordinate to metal centers in several modes, including monodentate (κ¹), bidentate (κ²), and bridging fashions. wikipedia.org The combination of the hydroxyquinoline scaffold and the carboxylate moiety in this compound suggests it could form stable, multi-dentate complexes with various metal ions. Such metal complexes could have applications in catalysis, as building blocks for metal-organic frameworks (MOFs), or in the development of new materials with specific electronic or magnetic properties.
Toxicological Assessment Studies and Safety Profiles
In Vitro Toxicological Evaluation
Specific in vitro toxicological studies on Methyl 4-Hydroxyquinoline-2-carboxylate are not available in the reviewed scientific literature. However, research on related 4-hydroxyquinoline (B1666331) derivatives provides some insight into the potential cytotoxicity of this class of compounds.
A study investigating the cytotoxic effects of various newly synthesized 4-hydroxyquinoline derivatives tested their activity against doxorubicin-sensitive (Colo 205) and doxorubicin-resistant (Colo 320) colon adenocarcinoma cell lines, as well as normal human embryonic lung fibroblasts (MRC-5). nih.gov In this research, compounds were considered cytotoxic if they exhibited an IC₅₀ (half-maximal inhibitory concentration) value below 20 µM. nih.gov Several derivatives demonstrated significant cytotoxic activity, particularly against the resistant cancer cell line Colo 320. nih.gov For instance, certain acrylate and aminomethylated derivatives of 4-hydroxyquinoline showed potent effects. nih.gov
It is important to note that the parent acid of the target compound, 4-hydroxyquinoline-2-carboxylic acid (commonly known as Kynurenic acid), is an endogenous metabolite in humans and is generally considered to have a neuroprotective role. nih.gov However, the toxicological properties of its methyl ester derivative have not been fully investigated. fishersci.com The Safety Data Sheet for 4-hydroxyquinoline-2-carboxylic acid hydrate (B1144303) indicates that no acute toxicity information is available for the product. fishersci.com
Table 1: Cytotoxicity of Selected 4-Hydroxyquinoline Derivatives on Human Cell Lines (IC₅₀ in µM) nih.gov
| Compound | Colo 320 (Doxorubicin-Resistant Colon Cancer) |
| 20 | 4.61 |
| 13b | 4.58 |
| 13a | 8.19 |
| 29 | 9.86 |
| 26 | 11.00 |
| 22 | 12.29 |
| 28 | 14.08 |
Data extracted from a study on novel 4-hydroxyquinoline derivatives. The specific structures of the numbered compounds are detailed in the source publication. This table is for comparative purposes only, as it does not include this compound.
Genotoxicity and Mutagenicity Studies
There is no specific information available regarding the genotoxicity or mutagenicity of this compound from dedicated studies such as the Ames test or other chromosomal aberration assays. The Ames test is a widely used method that utilizes bacteria to assess the mutagenic potential of chemical compounds. wikipedia.org A positive result indicates that the chemical can cause mutations in the DNA of the organism, suggesting it may be a potential carcinogen. wikipedia.org
To understand the potential genotoxic profile of this compound, it is necessary to examine studies on the core quinoline (B57606) structure and its simpler derivatives.
Key Findings from Related Compounds:
Quinoline: The parent compound, quinoline, exhibits mutagenic activity in Salmonella typhimurium strain TA100 in the presence of microsomal activation and is known to induce unscheduled DNA synthesis (UDS) in rat hepatocytes, indicating genotoxic potential.
Methylquinolines: Studies on methyl-substituted quinolines have shown varied results. For instance, 4-methylquinoline and 8-methylquinoline were found to induce a positive UDS response, which correlates with their tumorigenic activity.
Fluoroquinolines: An evaluation of the complete isomeric series of fluoroquinolines for mutagenicity in S. typhimurium TA100 and their ability to induce UDS revealed that 2- and 3-fluoroquinoline were not significantly mutagenic. In contrast, 5-, 6-, 7-, and 8-fluoroquinoline were capable of inducing UDS. These findings suggest that substitutions at different positions on the quinoline ring are critical in determining its genotoxicity.
These data underscore the importance of the substitution pattern on the quinoline ring in modulating genotoxic effects. Without direct testing, the genotoxic and mutagenic potential of this compound remains unconfirmed.
Comparison with Related Quinoline Derivatives' Toxicological Data
Lacking direct toxicological data for this compound, a comparison with related quinoline derivatives is essential for a preliminary assessment. The toxicity of quinoline compounds is highly dependent on the nature and position of substituents on the ring system.
Cytotoxicity Comparison: As noted, certain synthetic derivatives of 4-hydroxyquinoline exhibit potent cytotoxic activity against cancer cells. nih.gov For example, compounds with acrylate moieties have shown IC₅₀ values as low as 8.19 µM against resistant colon cancer cells. nih.gov This contrasts with the biological profile of the parent acid, Kynurenic acid, which is a product of normal metabolism. nih.gov The esterification of the carboxylic acid group and the specific substitutions on the quinoline ring can dramatically alter the compound's interaction with biological systems, potentially leading to increased cytotoxicity.
Genotoxicity Comparison: The genotoxicity of quinoline itself is well-established. However, the introduction of a hydroxyl group at the 4-position and a carboxylate group at the 2-position, as in Kynurenic acid, significantly alters its properties. Further esterification to this compound could again modify this profile. Studies on various quinoline analogues in the Ames test have shown that the position of nitrogen atoms and other substituents are key determinants of mutagenicity. researchgate.net For example, some quinoline analogues were found to be mutagenic only in the presence of metabolic activation with the TA100 strain, indicating the formation of mutagenic metabolites. researchgate.net
Table 2: Summary of Toxicological Data for Quinoline and Related Derivatives
| Compound | Toxicological Endpoint | Observation |
| Quinoline | Mutagenicity | Mutagenic in S. typhimurium TA100 with metabolic activation. |
| Genotoxicity | Induces unscheduled DNA synthesis (UDS) in rat hepatocytes. | |
| 4-Methylquinoline | Genotoxicity | Positive UDS response. |
| 4-Hydroxyquinoline-2-carboxylic acid (Kynurenic Acid) | General Toxicity | Endogenous metabolite; toxicological properties not fully investigated, but generally considered low toxicity. nih.govfishersci.com |
| Various synthetic 4-hydroxyquinoline derivatives | Cytotoxicity | Some derivatives show potent cytotoxic activity against cancer cell lines (IC₅₀ < 10 µM). nih.gov |
An in-depth exploration of this compound reveals a scaffold of significant interest in medicinal chemistry. While the parent compound is a crucial building block, its derivatives are at the forefront of research, demonstrating a wide array of biological activities. This article delves into the challenges, future directions, and emerging research avenues that are shaping the trajectory of this fascinating quinoline derivative, focusing on the innovative strategies being employed to unlock its full therapeutic potential.
Q & A
Q. What are the common synthetic routes for Methyl 4-Hydroxyquinoline-2-carboxylate, and how can reaction conditions be optimized for yield improvement?
this compound is typically synthesized via cyclization reactions or functional group modifications. A representative method involves the condensation of substituted anilines with β-ketoesters, followed by cyclization under acidic or basic conditions. For example, methyl 1-allyl-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate (a structural analog) was synthesized by reacting primary amines with methyl esters in boiling methanol . Key optimization strategies include:
- Temperature control : Reflux conditions (e.g., 378 K in 1,2-dichlorobenzene) enhance cyclization efficiency .
- Catalyst selection : Aluminium chloride (AlCl₃) is often used to facilitate intramolecular cyclization .
- Solvent choice : Polar aprotic solvents like acetone improve methylation efficiency when introducing the methyl ester group .
- Monitoring : Thin-layer chromatography (TLC) is critical for tracking reaction progress and minimizing byproducts .
Q. How should researchers approach the purification and characterization of this compound to ensure high purity?
Purification and characterization require a multi-technique approach:
- Recrystallization : Ethanol or ethanol/hexane mixtures are effective for isolating crystalline products .
- Spectroscopic analysis :
- ¹H NMR : Assigns proton environments (e.g., methyl ester peaks at δ 3.65–3.85 ppm) and confirms regiochemistry .
- IR spectroscopy : Identifies carbonyl (C=O) stretches (~1730 cm⁻¹) and hydroxyl (O–H) vibrations (~3400 cm⁻¹) .
- Mass spectrometry (MS) : Validates molecular weight (e.g., m/z 245 [M⁺] for analogs) and fragmentation patterns .
- Elemental analysis : Ensures stoichiometric consistency (e.g., C, H, N percentages within ±0.3% of theoretical values) .
Advanced Research Questions
Q. What crystallographic strategies are recommended for resolving the molecular structure of this compound, especially in cases of conformational ambiguity?
X-ray crystallography is the gold standard for resolving conformational ambiguities. Key methodologies include:
- Data collection : High-resolution datasets (≤0.8 Å) minimize errors in electron density maps.
- Software tools :
- Handling puckered rings : Cremer-Pople coordinates quantify ring puckering amplitudes (e.g., for quinoline heterocycles) .
- Hydrogen bonding analysis : Weak interactions (e.g., C–H⋯O or C–H⋯π) stabilize crystal packing, as observed in analogs with centrosymmetric dimers .
Q. How can computational modeling be integrated with experimental data to predict the reactivity or biological activity of this compound derivatives?
Hybrid experimental-computational workflows enhance predictive accuracy:
- Molecular docking : Screens derivatives for binding to biological targets (e.g., P-glycoprotein inhibitors) using software like AutoDock .
- DFT calculations : Optimizes ground-state geometries and calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- MD simulations : Models solvation effects and conformational dynamics in physiological environments .
- Validation : Cross-referencing computational results with experimental NMR/X-ray data resolves discrepancies (e.g., cis/trans isomerism in tetrahydroquinoline analogs) .
Q. How do researchers address discrepancies between spectroscopic data and crystallographic results in structural determination of quinoline derivatives?
Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystal packing forces. Mitigation strategies include:
- Variable-temperature NMR : Detects equilibrium shifts between tautomers (e.g., keto-enol forms) .
- Synchrotron radiation : Enhances X-ray data quality for flexible moieties (e.g., methoxy or ester groups) .
- Complementary techniques : Pair X-ray with neutron diffraction or solid-state NMR to resolve hydrogen atom positions .
Safety and Best Practices
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles are mandatory. Use fume hoods to minimize inhalation risks .
- First aid : For skin/eye contact, rinse with water for ≥15 minutes; seek medical attention if irritation persists .
- Storage : Store in sealed containers under dry, room-temperature conditions to prevent hydrolysis .
Data Contradiction Analysis
Q. How should researchers interpret conflicting data regarding the biological activity of this compound analogs?
- Dose-response curves : Confirm activity across multiple concentrations (e.g., IC₅₀ values in antimicrobial assays) .
- Control experiments : Rule out assay interference (e.g., solvent toxicity in cell cultures) .
- Structural analogs : Compare with derivatives (e.g., 6-methoxy or 2-aryl variants) to identify pharmacophores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
